molecular formula C13H11F4N3O5 B279760 3,5-bis(difluoromethyl)-1-({2-nitrophenoxy}acetyl)-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-({2-nitrophenoxy}acetyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B279760
M. Wt: 365.24 g/mol
InChI Key: BBPYZHSQEMDTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-1-({2-nitrophenoxy}acetyl)-4,5-dihydro-1H-pyrazol-5-ol is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-({2-nitrophenoxy}acetyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have shown that it may inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes that are involved in the development of tumors.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of tumors in animal models. It has also been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-bis(difluoromethyl)-1-({2-nitrophenoxy}acetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential as a new drug candidate. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 3,5-bis(difluoromethyl)-1-({2-nitrophenoxy}acetyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its potential as an anti-inflammatory and anti-tumor agent. Another direction is to study its potential use in the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 3,5-bis(difluoromethyl)-1-({2-nitrophenoxy}acetyl)-4,5-dihydro-1H-pyrazol-5-ol involves a multistep process that includes the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with 2-nitrophenol to form 3,5-difluoro-4-({2-nitrophenoxy}methyl)phenol. This intermediate is then reacted with ethyl acetoacetate to form this compound.

Scientific Research Applications

3,5-bis(difluoromethyl)-1-({2-nitrophenoxy}acetyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicine, where this compound has shown potential as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases.

Properties

Molecular Formula

C13H11F4N3O5

Molecular Weight

365.24 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethanone

InChI

InChI=1S/C13H11F4N3O5/c14-11(15)7-5-13(22,12(16)17)19(18-7)10(21)6-25-9-4-2-1-3-8(9)20(23)24/h1-4,11-12,22H,5-6H2

InChI Key

BBPYZHSQEMDTBG-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)COC2=CC=CC=C2[N+](=O)[O-])C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)COC2=CC=CC=C2[N+](=O)[O-])C(F)F

Origin of Product

United States

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